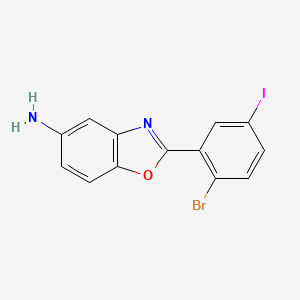

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine

説明

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS: 293737-80-1) is a benzoxazole derivative featuring a substituted phenyl ring at the 2-position of the benzoxazole core, with bromo and iodo substituents at the 2- and 5-positions, respectively. The benzoxazole scaffold is notable for its rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions, making it a versatile pharmacophore.

特性

分子式 |

C13H8BrIN2O |

|---|---|

分子量 |

415.02 g/mol |

IUPAC名 |

2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H8BrIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |

InChIキー |

MOYXAUMHUYDFER-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoxazole precursor. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the selective introduction of bromine and iodine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

化学反応の分析

Types of Reactions

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

科学的研究の応用

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

作用機序

The mechanism of action of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Key Observations :

- Halogen Effects : Bromo and iodo substituents in the target compound introduce significant steric bulk and polarizability compared to smaller halogens (e.g., chloro in 6d-1). Iodine’s larger atomic radius may enhance lipophilicity and influence binding kinetics in biological targets .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn:

Notes:

生物活性

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine is . The presence of bromine and iodine atoms in its structure may enhance the compound's reactivity and binding affinity to biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and iodine) can participate in halogen bonding, influencing the binding affinity to these targets. The benzoxazole core can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects on a variety of cancer cell lines. Notably, 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine has shown promise against several cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 10.0 | |

| PC3 (Prostate Cancer) | 20.0 |

The compound's effectiveness varies across different cell lines, indicating potential selectivity in targeting specific cancers.

Antimicrobial Activity

The antimicrobial properties of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine have also been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis (Gram-positive) | 50 | Moderate |

| Escherichia coli (Gram-negative) | 25 | High |

| Staphylococcus aureus | 100 | Low |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related benzoxazole derivatives, providing insights into structure–activity relationships (SAR). For instance:

- Study on Anticancer Activity : A series of benzoxazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The presence of electron-donating groups significantly enhanced activity.

- Antimicrobial Screening : A study evaluated a range of benzoxazole derivatives against bacterial strains, revealing that compounds with specific substituents exhibited enhanced antimicrobial properties. This highlights the importance of structural modifications on biological activity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。